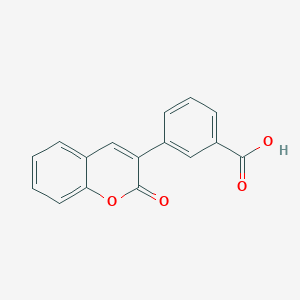

3-(2-oxo-2H-chromen-3-yl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-oxochromen-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O4/c17-15(18)12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)20-16(13)19/h1-9H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGDDIMJKYOAQNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC(=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70353732 | |

| Record name | 3-(2-oxo-2H-chromen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443292-41-9 | |

| Record name | 3-(2-oxo-2H-chromen-3-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70353732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthesis and detailed characterization of the coumarin derivative, 3-(2-oxo-2H-chromen-3-yl)benzoic acid. This document is intended for an audience with a strong background in synthetic organic chemistry and analytical techniques.

Introduction

Coumarins, or benzopyran-2-ones, are a significant class of naturally occurring lactones first isolated in 1820.[1] They are found in a variety of plants, including cereals, fruits, and spices.[1] Both natural and synthetic coumarins are of great interest to the scientific community due to their diverse and significant biological activities and photochemical properties.[2] Derivatives of coumarin have been extensively studied for their potential applications in biology, medicine, physics, and chemistry.[2] this compound is a synthetic coumarin derivative with potential applications in medicinal chemistry and materials science. This guide outlines a plausible synthetic route and the analytical methods for its comprehensive characterization.

Proposed Synthesis

Experimental Protocol: Synthesis of this compound

This proposed synthesis involves a Knoevenagel condensation reaction between a salicylaldehyde derivative and a substituted acetic acid, followed by lactonization.

Materials:

-

Salicylaldehyde

-

3-Carboxyphenylacetic acid

-

Piperidine (catalyst)

-

Ethanol (solvent)

-

Hydrochloric acid (for acidification)

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1 equivalent) and 3-carboxyphenylacetic acid (1 equivalent) in absolute ethanol.

-

Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with 2M hydrochloric acid until a precipitate forms.

-

Filter the crude product using a Büchner funnel and wash with cold deionized water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

-

Dry the purified product under vacuum.

Characterization

A thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended.

Physical Properties

A summary of the expected physical and chemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₁₆H₁₀O₄ |

| Molecular Weight | 266.25 g/mol [3] |

| CAS Number | 443292-41-9[3] |

| Appearance | Expected to be a solid |

| Purity | >95% (after purification)[3] |

Table 1: Physical and Chemical Properties.

Spectroscopic Characterization

Spectroscopic analysis is crucial for elucidating the molecular structure of the synthesized compound. Expected data based on the characterization of similar coumarin derivatives are summarized below.

FT-IR spectroscopy will be used to identify the key functional groups present in the molecule.

Experimental Protocol:

-

Instrument: A standard FT-IR spectrometer.

-

Sample Preparation: The solid sample will be mixed with KBr powder and pressed into a pellet.

-

Data Acquisition: The spectrum will be recorded in the range of 4000-400 cm⁻¹.

Expected Data:

| Functional Group | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | 3300-2500 (broad) |

| C-H (Aromatic) | 3100-3000 |

| C=O (Lactone) | 1750-1730 |

| C=O (Carboxylic Acid) | 1710-1680[4] |

| C=C (Aromatic) | 1600-1450 |

| C-O (Ester/Acid) | 1320-1210[4] |

Table 2: Expected FT-IR Absorption Bands.

¹H and ¹³C NMR spectroscopy will provide detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol:

-

Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Standard: Tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Chemical Shifts (δ, ppm):

| Proton | Expected Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 12.0-13.0 (broad singlet) |

| Coumarin H4 | ~8.0 (singlet) |

| Aromatic Protons | 7.0-8.5 (multiplets) |

Table 3: Expected ¹H NMR Data.

Expected ¹³C NMR Chemical Shifts (δ, ppm):

| Carbon | Expected Chemical Shift (ppm) |

| C=O (Lactone) | ~160 |

| C=O (Carboxylic Acid) | ~167 |

| Aromatic/Coumarin Carbons | 115-155 |

Table 4: Expected ¹³C NMR Data.

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the synthesized compound.

Experimental Protocol:

-

Technique: Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).

-

Analysis: The sample will be dissolved in a suitable solvent and infused into the mass spectrometer.

Expected Data:

| Ion | Expected m/z |

| [M+H]⁺ or [M-H]⁻ | ~267.05 or ~265.04 |

Table 5: Expected Mass Spectrometry Data.

Visualization of Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. 2-oxo-2H-chromen-3-yl Propionate and 2-oxo-2H-chromen-3-yl Acetate: Short-step Synthesis, Characterization and Fluorescence Properties, Science Journal of Chemistry, Science Publishing Group [sciencepg.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide on the Physicochemical Properties of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2-oxo-2H-chromen-3-yl)benzoic acid is a member of the coumarin family, a class of compounds widely recognized for their diverse pharmacological activities.[1][2][3][4] The core structure features a benzoic acid moiety attached to the 3-position of a coumarin ring system. This substitution pattern is of significant interest in medicinal chemistry, as modifications at this position can profoundly influence the biological profile of the coumarin scaffold. This technical guide provides a comprehensive overview of the available physicochemical data, a proposed synthetic route, and a summary of the known biological activities of the broader class of 3-arylcoumarins, as specific biological data for the title compound is not currently available in the public domain.

Physicochemical Properties

Quantitative experimental data for the physicochemical properties of this compound (CAS Number: 443292-41-9) are limited. The following table summarizes the available information, including predicted values where experimental data is absent.[5]

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₀O₄ | - |

| Molecular Weight | 266.25 g/mol | [5] |

| CAS Number | 443292-41-9 | [5] |

| Predicted Boiling Point | 529.4 °C at 760 mmHg | [6] |

| Melting Point | Data not available | - |

| pKa | Data not available | - |

| logP | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the reviewed literature. However, based on established methods for the synthesis of 3-arylcoumarins, a plausible synthetic route can be proposed utilizing the Perkin reaction.[7][8][9][10]

Proposed Synthesis via Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of its corresponding carboxylate salt to form an α,β-unsaturated carboxylic acid.[8][9][10] For the synthesis of this compound, 2-hydroxybenzaldehyde would react with 3-carboxyphenylacetic acid in the presence of acetic anhydride and a weak base like triethylamine or sodium acetate.

Materials:

-

2-Hydroxybenzaldehyde

-

3-Carboxyphenylacetic acid

-

Acetic anhydride

-

Triethylamine (or Sodium Acetate)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

-

Dichloromethane (for extraction)

-

Magnesium sulfate (for drying)

Methodology:

-

Reaction Setup: A mixture of 2-hydroxybenzaldehyde (1.0 eq), 3-carboxyphenylacetic acid (1.1 eq), and triethylamine (1.5 eq) in acetic anhydride (3.0 eq) is placed in a round-bottom flask equipped with a reflux condenser.

-

Reaction Execution: The reaction mixture is heated to 120-140°C and stirred for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by vacuum filtration. The crude product is then dissolved in dichloromethane and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

-

Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Caption: Proposed synthesis of this compound via Perkin reaction.

Biological Activity

There is no specific information available in the scientific literature regarding the biological activity or signaling pathways associated with this compound. However, the broader class of 3-arylcoumarins has been extensively studied and shown to exhibit a wide range of pharmacological effects.

3-Arylcoumarins are known to possess anti-inflammatory, anticancer, antioxidant, and neuroprotective properties.[1][2][3][4] The biological activities of these compounds are highly dependent on the nature and position of substituents on both the coumarin nucleus and the aryl ring at the 3-position.

Given the absence of specific biological data for the title compound, a signaling pathway diagram cannot be generated. Researchers interested in this molecule would need to perform initial biological screening assays to determine its potential therapeutic applications. A general workflow for such a screening process is outlined below.

Caption: General workflow for biological activity screening of a novel compound.

Conclusion

This compound is a molecule of interest within the coumarin class of compounds. While specific experimental data on its physicochemical properties and biological activities are currently lacking, this guide provides a foundation for future research. The proposed synthetic route offers a viable method for its preparation, which would enable further investigation into its pharmacological potential. The diverse biological activities of the broader 3-arylcoumarin family suggest that the title compound could be a valuable candidate for drug discovery efforts. Further studies are warranted to fully characterize this compound and explore its potential therapeutic applications.

References

- 1. Natural source, bioactivity and synthesis of 3-Arylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Synthesis and biological evaluation of 3-arylcoumarins as potential anti-Alzheimer's disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. natural-source-bioactivity-and-synthesis-of-3-arylcoumarin-derivatives - Ask this paper | Bohrium [bohrium.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. scienceinfo.com [scienceinfo.com]

- 9. Perkin reaction - Wikipedia [en.wikipedia.org]

- 10. Perkin reaction.pdf [slideshare.net]

Spectroscopic and Theoretical Analysis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a molecule of interest in medicinal chemistry due to the established biological activities of both coumarin and benzoic acid scaffolds. While experimental data for this specific molecule is not extensively available in public literature, this document compiles predicted spectroscopic data based on the known characteristics of its constituent functional groups. This guide also outlines a plausible synthetic methodology, and explores potential biological significance through a representative signaling pathway. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel coumarin-based therapeutic agents.

Introduction

Coumarin (2H-chromen-2-one) and its derivatives are a class of benzopyrones widely distributed in nature and are known to exhibit a broad spectrum of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer effects.[1][2] Similarly, benzoic acid derivatives are integral to many pharmaceutical compounds. The conjugation of these two pharmacophores in this compound presents a molecule with significant therapeutic potential. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its development as a potential drug candidate. This guide details the predicted spectroscopic signature of the title compound and provides a framework for its synthesis and potential biological evaluation.

Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for this compound, the following data tables summarize the predicted spectroscopic characteristics. These predictions are derived from the analysis of the individual coumarin and 3-substituted benzoic acid moieties and data from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the coumarin ring system and the benzoic acid ring. The vinyl proton of the coumarin lactone ring is anticipated to appear as a singlet in the downfield region. The aromatic protons will exhibit complex splitting patterns (doublets, triplets, and multiplets) characteristic of their substitution pattern. The carboxylic acid proton will be a broad singlet, often exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the carbonyl carbons of the lactone and the carboxylic acid, which are expected at the downfield end of the spectrum. The spectrum will also display signals for the olefinic carbons of the coumarin ring and the aromatic carbons of both ring systems.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in DMSO-d₆

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Coumarin H4 | ~8.0-8.2 (s) | ~140-145 |

| Coumarin H5-H8 | ~7.3-7.8 (m) | ~116-135 |

| Benzoic Acid H2', H4', H5', H6' | ~7.6-8.3 (m) | ~128-138 |

| -COOH | ~13.0 (br s) | ~167 |

| Coumarin C2 (C=O) | - | ~160 |

| Coumarin C3 | - | ~125-130 |

| Coumarin C4a, C8a | - | ~118-155 |

| Benzoic Acid C1' | - | ~130-135 |

| Benzoic Acid C3' | - | ~135-140 |

| Benzoic Acid -COOH | - | ~167 |

Note: These are estimated values and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the characteristic vibrational frequencies of the carbonyl groups and the aromatic rings. The lactone carbonyl of the coumarin and the carboxylic acid carbonyl are expected to show strong absorption bands. The O-H stretching of the carboxylic acid will appear as a very broad band due to hydrogen bonding.

Table 2: Predicted FT-IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 3300-2500 | Broad, Strong |

| C-H (Aromatic) | 3100-3000 | Medium |

| C=O (Lactone) | 1750-1720 | Strong |

| C=O (Carboxylic acid) | 1710-1680 | Strong |

| C=C (Aromatic) | 1610-1450 | Medium-Strong |

| C-O (Lactone/Acid) | 1300-1100 | Strong |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum, likely recorded in a solvent like methanol or ethanol, is expected to show absorption bands corresponding to the π → π* transitions within the extended conjugated system of the coumarin and benzoic acid rings.

Table 3: Predicted UV-Visible Absorption Maxima (λ_max)

| Solvent | Predicted λ_max (nm) | Transition |

| Methanol | ~280-320 | π → π* |

Mass Spectrometry (MS)

The mass spectrum (likely using Electrospray Ionization, ESI) should show a prominent molecular ion peak ([M-H]⁻ in negative mode or [M+H]⁺ in positive mode) corresponding to the molecular weight of the compound (280.25 g/mol ). Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid and cleavage of the lactone ring.

Table 4: Predicted Mass Spectrometry Data

| Ionization Mode | Predicted m/z | Fragment |

| ESI (-) | 279.05 | [M-H]⁻ |

| ESI (-) | 235.06 | [M-H-CO₂]⁻ |

| ESI (+) | 281.07 | [M+H]⁺ |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route for this compound is the Pechmann condensation, a widely used method for coumarin synthesis.

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-formylbenzoic acid (1 equivalent) and diethyl malonate (1.2 equivalents) in a suitable solvent such as ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Acidify with dilute hydrochloric acid to precipitate the crude product.

-

Purification: Filter the precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.

Spectroscopic Characterization Workflow

The following workflow outlines the standard procedures for the spectroscopic analysis of the synthesized compound.

Caption: Workflow for spectroscopic characterization.

Potential Biological Significance and Signaling Pathway

Coumarin derivatives are known to possess anti-inflammatory properties, often by inhibiting key enzymes in the inflammatory cascade. A hypothetical signaling pathway for the anti-inflammatory action of this compound is presented below.

Caption: Hypothetical anti-inflammatory signaling pathway.

This pathway suggests that this compound may exert its anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory mediators.

Conclusion

This technical guide provides a foundational spectroscopic and synthetic overview of this compound. While the presented spectroscopic data are predictive, they offer a valuable starting point for the experimental characterization of this promising molecule. The proposed synthetic route is based on established chemical transformations and should be readily adaptable in a laboratory setting. Further research is warranted to validate these predictions experimentally and to fully elucidate the biological activities and therapeutic potential of this and related coumarin-benzoic acid hybrids.

References

An In-depth Technical Guide on the Biological Activity of Coumarin-Benzoic Acid Derivatives

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Review of the Synthesis, Biological Activities, and Experimental Protocols of Coumarin-Benzoic Acid Derivatives

Executive Summary

Coumarins, a class of benzopyrone compounds, are widely recognized for their diverse pharmacological properties, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5][6][7] The hybridization of the coumarin scaffold with other pharmacophores, such as benzoic acid, has emerged as a promising strategy in drug discovery to enhance efficacy, overcome drug resistance, and reduce side effects.[8] This guide provides a detailed overview of the biological activities of coumarin-benzoic acid derivatives, focusing on their mechanisms of action, supported by quantitative data. It also includes comprehensive experimental protocols for key biological assays and visual diagrams of relevant pathways and workflows to aid in research and development.

Core Biological Activities

Coumarin-benzoic acid hybrids have been investigated for a range of therapeutic applications. Their biological significance stems from the synergistic effects of the two moieties, leading to potent activity across several domains.

Anticancer Activity

Coumarin derivatives are well-documented as potent anticancer agents, exerting their effects through multiple mechanisms.[9][10][11] These include the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[9][12][13] Hybridization with benzoic acid can further enhance these properties.

Mechanisms of Action:

-

Induction of Apoptosis: Many coumarin derivatives activate intrinsic and extrinsic apoptotic pathways by upregulating pro-apoptotic proteins (e.g., BAX) and downregulating anti-apoptotic proteins (e.g., BCL-2).[9][12]

-

Cell Cycle Arrest: These compounds can halt cancer cell proliferation by inducing cell cycle arrest at various phases, thereby preventing uncontrolled cell division.[9]

-

Inhibition of Signaling Pathways: Coumarins are known to inhibit critical pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells.[9][12][13]

-

Inhibition of Angiogenesis: Some derivatives can suppress the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[12][13]

Quantitative Data on Anticancer Activity:

The cytotoxic effects of various coumarin-based hybrids have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Coumarin-Chalcone Hybrid (3b) | HepG2 (Liver) | 22.96 | [14] |

| MCF-7 (Breast) | 29.54 | [14] | |

| Coumarinyl-Nicotinonitrile (4b) | HepG2 (Liver) | 28.60 | [14] |

| MCF-7 (Breast) | 24.89 | [14] | |

| Coumarinyl-Pyridinone (9b) | HepG2 (Liver) | 13.68 | [14] |

| MCF-7 (Breast) | 17.01 | [14] | |

| Stilbene-Coumarin Hybrid (7) | H460 (Lung) | 0.45 | [15] |

| Stilbene-Coumarin Hybrid (8) | H460 (Lung) | 0.29 | [15] |

| Styrylcoumarin (9) | MCF-7 (Breast) | 7.32 | [15] |

| HCT-28 (Colon) | 3.78 | [15] | |

| Coumarin-Cinnamic Acid Hybrid (4) | HL60 (Leukemia) | 8.09 | [16] |

| Coumarin-Cinnamic Acid Hybrid (8b) | HepG2 (Liver) | 13.14 | [16] |

Antioxidant Activity

Coumarin derivatives are recognized for their ability to scavenge free radicals and reduce oxidative stress, which is implicated in numerous diseases.[17][18] This activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Mechanism of Action: Antioxidant compounds donate a hydrogen atom to the stable DPPH radical, which causes a color change from purple to yellow.[19][20] The degree of discoloration is proportional to the antioxidant capacity of the compound.[19][20]

Quantitative Data on Antioxidant Activity:

| Compound Class | Assay | IC50 (µmol/L) | Reference |

| Coumarin-Benzimidazole Hybrid (4c) | DPPH | 19.7 | [21] |

| Coumarin-Benzimidazole Hybrid (4d) | DPPH | 13.9 | [21] |

| Coumarin-Benzimidazole Hybrid (5a) | DPPH | 1.2 | [21] |

| Butylatedhydroxytoluene (Standard) | DPPH | 23.4 | [21] |

Anti-inflammatory Activity

Inflammation is a key factor in many chronic diseases. Coumarins and their derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators.[17]

Mechanism of Action:

-

Inhibition of Prostaglandin Biosynthesis: Coumarins can inhibit cyclooxygenase (COX) and lipoxygenase enzymes, which are involved in the production of prostaglandins and leukotrienes, respectively.[17]

-

Protein Denaturation Inhibition: Inflammation can be caused by protein denaturation. Some coumarin derivatives can prevent this process.[22]

-

Membrane Stabilization: They can stabilize red blood cell membranes, preventing heat-induced hemolysis, which is a marker of anti-inflammatory activity.[23]

Quantitative Data on Anti-inflammatory Activity:

| Compound Class | Assay | % Inhibition | Reference |

| Coumarin-Benzimidazole Hybrid (4c) | Carrageenan-induced paw edema | 45.45 | [21] |

| Coumarin-Benzimidazole Hybrid (4d) | Carrageenan-induced paw edema | 46.75 | [21] |

| Coumarin-Benzimidazole Hybrid (5a) | Carrageenan-induced paw edema | 42.85 | [21] |

| Indomethacin (Standard) | Carrageenan-induced paw edema | 54.54 | [21] |

Antimicrobial Activity

Coumarin-benzoic acid derivatives have shown significant activity against a range of bacterial and fungal pathogens.[3][24][25][26]

Mechanism of Action: The exact mechanisms are varied, but they can involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with DNA replication.

Quantitative Data on Antimicrobial Activity: Antimicrobial activity is often reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition in mm.

(Note: Specific quantitative data for coumarin-benzoic acid hybrids was not prominently available in the initial search results. The table is a template for data presentation.)

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| Derivative X | S. aureus | C. albicans | ||

| Derivative Y | E. coli | A. niger |

Experimental Protocols

Detailed and standardized protocols are crucial for reproducible results in drug discovery.

MTT Assay for Anticancer Activity

This colorimetric assay measures cell viability and is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[27][28][29]

Protocol:

-

Cell Seeding: Seed cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of approximately 8x10³ cells/well in 100 µL of medium.[30] Incubate for 24 hours at 37°C with 5% CO₂.[30]

-

Compound Treatment: Prepare serial dilutions of the test compounds. Replace the medium with 100 µL of fresh medium containing the desired concentrations of the compounds. Incubate for another 24 hours.[30]

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.[30]

-

Incubation: Incubate the plate for 4 hours to allow for the formation of formazan crystals.[29][30]

-

Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[29][30] Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570-590 nm using a microplate reader.[28][29][30] The absorbance is directly proportional to the number of viable cells.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay quantifies the ability of a compound to act as a free radical scavenger or hydrogen donor.[31]

Protocol:

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[20][31]

-

Sample Preparation: Prepare various concentrations of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.[31]

-

Reaction Setup: In a 96-well plate, add 20 µL of the sample or standard to each well.[19] Add 200 µL of the DPPH working solution to each well and mix thoroughly.[19]

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[31]

-

Absorbance Measurement: Measure the absorbance at 517 nm using a spectrophotometer.[19][31]

-

Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100.

Agar Well Diffusion Method for Antimicrobial Activity

This method is widely used to assess the antimicrobial activity of compounds or plant extracts.[32][33]

Protocol:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Inoculate the agar surface by spreading a standardized microbial inoculum over the entire plate.[32][33]

-

Well Creation: Aseptically punch holes (6-8 mm in diameter) in the agar using a sterile cork borer.[33][34]

-

Sample Addition: Add a defined volume (e.g., 100 µL) of the test compound solution, a positive control (e.g., a standard antibiotic), and a negative control (e.g., solvent) into separate wells.[32][35]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[32]

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone around each well where microbial growth has been inhibited. The size of the zone corresponds to the antimicrobial activity.[32]

Inhibition of Protein Denaturation for Anti-inflammatory Activity

This in vitro assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.[22]

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (pH 7.4), and 2 mL of the test compound at various concentrations.[22]

-

Incubation: Incubate the mixture at 37°C for 30 minutes.[22]

-

Heating: Induce denaturation by heating the mixture in a water bath at 70°C for 15 minutes.[22]

-

Cooling & Measurement: After cooling, measure the absorbance of the solution at 280 nm.[22]

-

Calculation: The percentage inhibition of protein denaturation is calculated relative to a control sample without the test compound.

Visualizations: Pathways and Workflows

General Experimental Workflow

Caption: General workflow from synthesis to biological evaluation.

Simplified Anticancer Signaling Pathway

Caption: Inhibition of PI3K/Akt pathway and apoptosis induction.

Conclusion and Future Directions

Coumarin-benzoic acid derivatives represent a versatile and potent class of compounds with significant therapeutic potential. The data summarized herein highlights their efficacy as anticancer, antioxidant, and anti-inflammatory agents. The provided experimental protocols offer a standardized basis for further investigation and screening of new derivatives. Future research should focus on optimizing the lead compounds through detailed structure-activity relationship (SAR) studies, exploring their in vivo efficacy and safety profiles, and elucidating more specific molecular targets to advance these promising scaffolds toward clinical applications.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. researchgate.net [researchgate.net]

- 3. asejaiqjsae.journals.ekb.eg [asejaiqjsae.journals.ekb.eg]

- 4. Biological Activity and Therapeutic Potential of Coumarin Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Coumarin-containing hybrids and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [PDF] Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives | Semantic Scholar [semanticscholar.org]

- 11. [PDF] Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies | Semantic Scholar [semanticscholar.org]

- 12. Coumarin Derivatives as Anticancer Agents: Mechanistic Landscape with an Emphasis on Breast Cancer [mdpi.com]

- 13. A comprehensive review on the potential of coumarin and related derivatives as multi-target therapeutic agents in the management of gynecological cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]

- 15. japsonline.com [japsonline.com]

- 16. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells [mdpi.com]

- 17. Natural and Synthetic Coumarin Derivatives with Anti-Inflammatory / Antioxidant Activities | Bentham Science [benthamscience.com]

- 18. Antioxidant and intestinal anti-inflammatory effects of plant-derived coumarin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 20. researchgate.net [researchgate.net]

- 21. Novel coumarin–benzimidazole derivatives as antioxidants and safer anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medwinpublishers.com [medwinpublishers.com]

- 23. ijcrt.org [ijcrt.org]

- 24. journals.co.za [journals.co.za]

- 25. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and antimicrobial activity of novel benzo[f]coumarin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 28. researchhub.com [researchhub.com]

- 29. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 30. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 31. acmeresearchlabs.in [acmeresearchlabs.in]

- 32. chemistnotes.com [chemistnotes.com]

- 33. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 34. m.youtube.com [m.youtube.com]

- 35. botanyjournals.com [botanyjournals.com]

In-Depth Technical Guide: Structure Elucidation of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 3-(2-oxo-2H-chromen-3-yl)benzoic acid (CAS No. 443292-41-9). Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide utilizes predictive methodologies based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The predicted data are presented in structured tables, and detailed experimental protocols for the characterization of similar compounds are provided. This document serves as a robust reference for researchers involved in the synthesis, characterization, and application of novel coumarin derivatives.

Introduction

Coumarins are a significant class of benzopyrone-containing heterocyclic compounds of natural and synthetic origin. They exhibit a wide range of biological activities, making them attractive scaffolds in drug discovery and development. The compound this compound, with the molecular formula C₁₆H₁₀O₄ and a molecular weight of 266.25 g/mol , incorporates both a coumarin and a benzoic acid moiety.[1] Accurate structure elucidation is the cornerstone of understanding its chemical properties and biological functions. This guide outlines the analytical workflow for confirming the structure of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its constituent functional groups and comparison with data from structurally related compounds.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet (broad) | 1H | -COOH |

| ~8.10 | Singlet | 1H | H-4 (Coumarin) |

| ~8.05 | Singlet | 1H | H-2' (Benzoic acid) |

| ~7.90 | Doublet | 1H | H-4' (Benzoic acid) |

| ~7.85 | Doublet | 1H | H-5 (Coumarin) |

| ~7.65 | Triplet | 1H | H-5' (Benzoic acid) |

| ~7.60 | Triplet | 1H | H-7 (Coumarin) |

| ~7.40 | Doublet | 1H | H-6' (Benzoic acid) |

| ~7.35 | Triplet | 1H | H-6 (Coumarin) |

| ~7.30 | Doublet | 1H | H-8 (Coumarin) |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | -COOH |

| ~160.0 | C-2 (C=O, Lactone) |

| ~154.0 | C-8a (Coumarin) |

| ~142.0 | C-4 (Coumarin) |

| ~135.0 | C-1' (Benzoic acid) |

| ~133.0 | C-7 (Coumarin) |

| ~131.0 | C-5' (Benzoic acid) |

| ~130.0 | C-3' (Benzoic acid) |

| ~129.5 | C-6' (Benzoic acid) |

| ~129.0 | C-2' (Benzoic acid) |

| ~128.0 | C-5 (Coumarin) |

| ~125.0 | C-6 (Coumarin) |

| ~124.0 | C-3 (Coumarin) |

| ~119.0 | C-4a (Coumarin) |

| ~116.5 | C-8 (Coumarin) |

| ~116.0 | C-4' (Benzoic acid) |

Table 3: Predicted FT-IR Spectral Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid dimer) |

| ~1720 | Strong | C=O stretch (Lactone) |

| ~1690 | Strong | C=O stretch (Carboxylic acid) |

| ~1610, 1580, 1450 | Medium-Strong | C=C stretch (Aromatic rings) |

| ~1300 | Medium | C-O stretch (Carboxylic acid) |

| ~1250 | Strong | C-O-C stretch (Ester) |

| ~920 | Broad, Medium | O-H bend (Out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Fragment |

| 266 | [M]⁺ (Molecular Ion) |

| 249 | [M - OH]⁺ |

| 221 | [M - COOH]⁺ |

| 193 | [M - COOH - CO]⁺ |

| 121 | [C₆H₅COOH]⁺ |

| 118 | [C₉H₆O]⁺ |

Experimental Protocols

The following are detailed, generalized protocols for the spectroscopic analysis of coumarin derivatives, adaptable for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: A 500 MHz NMR spectrometer.

-

¹H NMR: Acquire the spectrum with a spectral width of 0-15 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum with a spectral width of 0-200 ppm. Utilize a proton-decoupled pulse sequence.

-

Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: An FT-IR spectrometer.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using a spectrum of a pure KBr pellet.

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

-

Sample Introduction: Introduce the sample via a direct insertion probe.

-

Ionization: Use a standard electron energy of 70 eV.

-

Data Acquisition: Scan a mass range of m/z 50-500.

Visualization of the Elucidation Workflow

The following diagrams illustrate the logical workflow for the structure elucidation of this compound.

Caption: Workflow for the synthesis and structural confirmation of the target compound.

Structure-Activity Relationship (SAR) Considerations

Caption: Potential structure-activity relationships of the target compound.

Conclusion

This technical guide provides a detailed, albeit predictive, framework for the structure elucidation of this compound. The tabulated spectral data and outlined experimental protocols offer a valuable resource for the synthesis and characterization of this and related coumarin derivatives. The visualization of the analytical workflow and potential structure-activity relationships further aids in understanding the significance of this compound in medicinal chemistry and drug development. Future experimental validation of the predicted data is encouraged to further solidify the findings presented herein.

References

A Technical Guide to the Discovery and Synthesis of Novel Coumarin Compounds

For Researchers, Scientists, and Drug Development Professionals

Coumarins, a prominent class of benzopyrone-containing heterocyclic compounds, continue to be a focal point in medicinal chemistry due to their vast and diverse pharmacological activities.[1] This technical guide provides an in-depth overview of the discovery and synthesis of novel coumarin derivatives, with a focus on their therapeutic potential, particularly as anticancer and antimicrobial agents. The document outlines key synthetic methodologies, presents quantitative biological data, and details experimental protocols for the synthesis and evaluation of these promising compounds.

I. Synthetic Strategies for Novel Coumarin Scaffolds

The synthesis of the coumarin nucleus is a well-established field, with several named reactions forming the cornerstone of synthetic approaches.[2][3] These classical methods are continually being refined, and novel, more efficient and environmentally friendly procedures are being developed.

A. Classical Synthetic Routes

The most widely employed methods for coumarin synthesis include the Pechmann, Perkin, Knoevenagel, and Wittig reactions.

-

Pechmann Condensation: This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.[4] It is a versatile and widely used method for the synthesis of 4-substituted coumarins.

-

Perkin Reaction: The Perkin reaction utilizes the condensation of a salicylaldehyde with an acetic anhydride in the presence of a weak base to yield a coumarin.

-

Knoevenagel Condensation: This method involves the reaction of a salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, catalyzed by a weak base.[3]

-

Wittig Reaction: The Wittig reaction provides a route to coumarins through the reaction of an ortho-hydroxyaryl aldehyde or ketone with a stable phosphonium ylide.

B. Modern and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic protocols. These include:

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in many coumarin syntheses, such as the Pechmann condensation.[5]

-

Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and environmental impact.[4] Several solvent-free methods for coumarin synthesis have been reported, often in conjunction with solid acid catalysts.[4]

-

Use of Greener Catalysts: Researchers are exploring the use of heterogeneous and recyclable catalysts, such as zeolites, montmorillonite K-10, and ionic liquids, to replace traditional corrosive acid catalysts.[4][5]

A generalized workflow for the synthesis and evaluation of novel coumarin compounds is depicted below.

References

- 1. An Overview of Coumarin as a Versatile and Readily Accessible Scaffold with Broad-Ranging Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scispace.com [scispace.com]

A Comprehensive Theoretical Analysis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the theoretical and computational studies on 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a molecule of significant interest in medicinal chemistry. Coumarin derivatives are widely recognized for their diverse pharmacological properties, and the addition of a benzoic acid moiety at the 3-position introduces unique structural and electronic features that are crucial for its biological activity. This document outlines the standard computational methodologies employed to investigate its molecular structure, electronic properties, and reactivity. Detailed protocols for Density Functional Theory (DFT) calculations are presented, along with a summary of expected quantitative data in clearly structured tables. Visualizations of computational workflows and conceptual relationships are provided to facilitate a deeper understanding of the theoretical approaches.

Introduction

Coumarins (2H-chromen-2-ones) are a prominent class of heterocyclic compounds with a wide array of biological activities, including anticoagulant, anti-inflammatory, antioxidant, and anticancer properties. The substituent at the 3-position of the coumarin scaffold plays a pivotal role in modulating its biological efficacy. The title compound, this compound, incorporates a benzoic acid group, which can significantly influence its solubility, binding affinity to biological targets, and overall pharmacokinetic profile.

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable tools for elucidating the structure-activity relationships of such molecules at the atomic level. These computational approaches provide valuable insights into the optimized molecular geometry, electronic structure, and reactivity descriptors, which are often challenging to determine experimentally. This guide summarizes the key theoretical investigations into this compound, offering a foundational understanding for researchers in the field of drug design and development.

Computational Methodology

The theoretical investigation of this compound is typically performed using the Gaussian suite of programs. The computational protocol involves a multi-step process to ensure the accuracy and reliability of the calculated properties.

Geometric Optimization

The initial step involves the optimization of the molecular geometry. This is crucial as the conformation of the molecule, particularly the dihedral angle between the coumarin and benzoic acid rings, dictates its electronic properties and potential interactions with biological receptors. A widely used and reliable method for this purpose is the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional combined with a split-valence basis set, such as 6-311G(d,p). This level of theory provides a good balance between computational cost and accuracy for organic molecules of this size.

Vibrational Frequency Analysis

Following geometric optimization, vibrational frequency calculations are performed at the same level of theory. This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. The calculated vibrational frequencies can be compared with experimental data for validation of the computational model.

Electronic Properties and Reactivity Descriptors

Further single-point energy calculations are carried out on the optimized geometry to determine various electronic properties. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental in understanding the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular reactivity. Additionally, the Molecular Electrostatic Potential (MEP) is calculated to identify the electron-rich and electron-deficient regions of the molecule, providing insights into its electrophilic and nucleophilic reactive sites.

Experimental Protocols

Protocol 1: Density Functional Theory (DFT) Calculations

-

Molecular Structure Input: The initial molecular structure of this compound is built using a molecular modeling software (e.g., GaussView).

-

Geometry Optimization: The structure is optimized using the B3LYP functional with the 6-311G(d,p) basis set in the gas phase. The optimization is continued until the forces on each atom are negligible and the geometry has converged to a stationary point.

-

Frequency Calculation: A vibrational frequency analysis is performed on the optimized geometry at the B3LYP/6-311G(d,p) level of theory to confirm it is a true minimum and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized structure to compute the HOMO and LUMO energies, the HOMO-LUMO gap, and the Molecular Electrostatic Potential (MEP).

Data Presentation

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (coumarin lactone) | 1.215 |

| C-O (coumarin lactone) | 1.378 |

| C=O (benzoic acid) | 1.220 |

| O-H (benzoic acid) | 0.970 |

| Bond Angles (°) ** | |

| O=C-C (coumarin lactone) | 120.5 |

| C-O-C (coumarin lactone) | 122.3 |

| O=C-O (benzoic acid) | 123.0 |

| Dihedral Angle (°) ** | |

| Coumarin Ring - Benzoic Acid Ring | 81.8[1][2] |

Note: The presented values are representative and based on DFT calculations of structurally similar compounds.[1][2]

Table 2: Calculated Electronic Properties for this compound

| Property | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) | -6.54 |

| Lowest Unoccupied Molecular Orbital (LUMO) | -2.18 |

| HOMO-LUMO Energy Gap (ΔE) | 4.36 |

Note: These values are typical for coumarin derivatives and provide an indication of the molecule's electronic behavior.

Mandatory Visualization

References

An In-depth Technical Guide on the Solubility and Stability of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data and methodologies for assessing the solubility and stability of 3-(2-oxo-2H-chromen-3-yl)benzoic acid, a coumarin derivative with significant potential in drug discovery. Due to the limited direct experimental data for this specific compound, this guide synthesizes information from structurally related 3-arylcoumarins and coumarin-3-carboxylic acids to provide a predictive framework for its physicochemical properties. Detailed experimental protocols for determining solubility and stability are provided, alongside an exploration of its potential biological activities, including its role as an inhibitor of key enzymes in inflammation and hormone-dependent cancers.

Introduction

Coumarins are a large class of benzopyrone-containing secondary metabolites found in many plants. They exhibit a wide range of pharmacological activities, including anticoagulant, anti-inflammatory, antioxidant, and antitumor effects. The substitution at the C-3 position of the coumarin nucleus is a critical determinant of its biological activity. This compound, featuring a benzoic acid moiety at the 3-position, is a member of the 3-arylcoumarin subclass. This structural feature is anticipated to significantly influence its solubility, stability, and interaction with biological targets. Understanding these properties is paramount for its development as a potential therapeutic agent.

Physicochemical Properties

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C₁₆H₁₀O₄ | Based on chemical structure. |

| Molecular Weight | 266.25 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a crystalline solid | Typical for coumarin and benzoic acid derivatives. |

| Aqueous Solubility | Poor | The large, hydrophobic 3-aryl substituent is expected to significantly decrease water solubility compared to simpler coumarins. The carboxylic acid group will provide some pH-dependent solubility. |

| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in solvents like DMSO, DMF, and alcohols, which can solvate both the polar carboxylic acid and the aromatic rings. |

| pKa | ~4.2 | The pKa is expected to be similar to that of benzoic acid, indicating it will be ionized at physiological pH. |

Solubility Profile

The solubility of this compound is a critical parameter for its formulation and bioavailability.

Predicted Aqueous Solubility

The aqueous solubility is expected to be low due to the predominantly hydrophobic nature of the molecule. However, the presence of the carboxylic acid group suggests that its solubility will be pH-dependent. At pH values above its pKa (~4.2), the carboxylic acid will be deprotonated to the more soluble carboxylate form.

Predicted Organic Solvent Solubility

Based on data for similar compounds like coumarin-3-carboxylic acid, which is soluble in DMSO, this compound is anticipated to be soluble in a range of polar organic solvents.

Table 2: Predicted Solubility of this compound in Various Solvents

| Solvent | Predicted Solubility | Rationale/Supporting Data |

| Water | Very Low (pH-dependent) | Structurally similar 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is insoluble in water[1]. The large aryl group will further decrease aqueous solubility. |

| Ethanol | Soluble | Coumarin-3-carboxylic acid is soluble in alcohol[2]. |

| Methanol | Soluble | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is soluble in methanol[1]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Coumarin-3-carboxylic acid is soluble in DMSO[3]. 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is also soluble in DMSO[1]. |

| Acetone | Soluble | 6-bromo-2-oxo-2H-chromene-3-carboxylic acid is soluble in acetone[1]. |

| Chloroform | Likely Soluble | Many coumarin derivatives show good solubility in chloroform. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of the compound.

Workflow for Solubility Determination

Caption: Workflow for shake-flask solubility determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the test solvent (e.g., water, phosphate-buffered saline at different pH values, or organic solvents) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

-

Separation of Solid and Liquid Phases: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Aspirate an aliquot of the clear supernatant, dilute it appropriately with a suitable solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve should be used for accurate quantification.

Stability Profile

The chemical stability of this compound is crucial for its shelf-life, formulation, and in vivo performance. Forced degradation studies are essential to identify potential degradation pathways and products.

Predicted Stability

Coumarin derivatives can be susceptible to degradation under various stress conditions:

-

Hydrolytic Degradation: The lactone ring of the coumarin is susceptible to hydrolysis under basic conditions, leading to the formation of a ring-opened carboxylate. This reaction is often reversible upon acidification.

-

Photodegradation: The extensive conjugated system in 3-arylcoumarins suggests a potential for photodegradation upon exposure to UV or visible light.

-

Oxidative Degradation: The electron-rich aromatic rings may be susceptible to oxidation.

-

Thermal Degradation: The compound is expected to be relatively stable at ambient temperatures, but degradation may occur at elevated temperatures.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies should be conducted according to ICH guidelines.

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Methodologies:

-

Hydrolytic Stability:

-

Prepare solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions.

-

Incubate the solutions at a controlled temperature (e.g., 60°C).

-

At specified time points, withdraw aliquots, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the remaining parent compound and detect any degradation products.

-

-

Oxidative Stability:

-

Prepare a solution of the compound in a suitable solvent and add an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Keep the solution at room temperature or a slightly elevated temperature.

-

Monitor the degradation over time using HPLC.

-

-

Photostability:

-

Expose solid powder and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A dark control sample should be stored under the same conditions but protected from light.

-

Analyze the samples by HPLC to assess the extent of degradation.

-

-

Thermal Stability:

-

Store the solid compound at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Analyze the sample at different time points to check for any degradation.

-

Potential Biological Activities and Signaling Pathways

3-Arylcoumarins are known to possess a range of biological activities. Based on the literature for structurally similar compounds, this compound may exhibit anti-inflammatory and anti-tumor properties.

Anti-Inflammatory Activity via iNOS Inhibition

Several 3-substituted coumarin derivatives have been shown to inhibit the production of nitric oxide (NO) by suppressing the expression of inducible nitric oxide synthase (iNOS) in inflammatory conditions.

Inhibition of iNOS Pathway

Caption: Potential mechanism of anti-inflammatory action via iNOS inhibition.

Anti-Tumor Activity via Inhibition of Estradiol Biosynthesis

3-Phenylcoumarins have been identified as inhibitors of enzymes involved in the synthesis of estradiol, a key hormone in the development and progression of hormone-dependent cancers like breast cancer. Two key pathways for estradiol synthesis that can be targeted are the aromatase pathway and the sulfatase pathway. 3-Phenylcoumarins have shown the potential to inhibit both steroid sulfatase (STS) and 17β-hydroxysteroid dehydrogenase 1 (HSD1).[3][4]

Inhibition of Estradiol Synthesis Pathways

Caption: Potential anti-tumor mechanism via inhibition of estradiol synthesis.

Conclusion

While direct experimental data on the solubility and stability of this compound are limited, this technical guide provides a robust framework for its characterization based on the properties of structurally related compounds. The provided experimental protocols offer a clear path for obtaining the necessary data for drug development purposes. The potential for this compound to act as an inhibitor of iNOS and key enzymes in estradiol biosynthesis highlights its promise as a lead compound for anti-inflammatory and anti-cancer therapies. Further investigation into its specific solubility, stability, and biological activity is warranted to fully elucidate its therapeutic potential.

References

A Technical Guide to Quantum Chemical Calculations for Coumarin Derivatives in Scientific Research and Drug Development

Introduction

Coumarin (2H-1-benzopyran-2-one) and its derivatives are a prominent class of heterocyclic compounds widely distributed in nature and are also synthetically accessible.[1][2] This versatile scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its broad spectrum of pharmacological activities—including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties—and its valuable photophysical characteristics.[1][3][4][5] The biological and optical properties of coumarin derivatives can be finely tuned by introducing different functional groups at various positions on the benzopyrone core.[6]

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have emerged as an indispensable tool for understanding and predicting the behavior of these molecules.[3][6] These computational methods allow for the detailed investigation of electronic structure, molecular geometry, and spectroscopic properties, providing insights that are often difficult to obtain through experimental means alone.[7][8] This guide provides an in-depth overview of the application of quantum chemical calculations to the study of coumarin derivatives, detailing common computational and experimental protocols, and illustrating how these theoretical insights can accelerate the drug design and development process.

Core Computational Methodologies

The foundation of modern computational studies on coumarin derivatives lies in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These methods offer a favorable balance between computational cost and accuracy for the molecular systems of this size.

Experimental Protocol: Computational Details

A typical computational study of a coumarin derivative involves a multi-step process to determine its structural, electronic, and photophysical properties.

-

Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule in its ground electronic state. This is achieved using DFT methods. A popular and effective combination is the B3LYP hybrid functional with a Pople-style basis set, such as 6-311G or 6-311++G(d,p).[6][9] The inclusion of polarization (d,p) and diffuse (++) functions is crucial for accurately describing the electron distribution, especially in systems with heteroatoms and potential for intramolecular charge transfer (ICT).[10]

-

Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step serves two purposes: to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) spectrum, which can be compared with experimental data.

-

Excited-State Calculations: To investigate the photophysical properties, such as UV-Vis absorption and fluorescence, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[7][11] This method calculates the vertical excitation energies, which correspond to the absorption maxima (λmax).[10] To simulate emission spectra, the geometry is first optimized in the first excited state, followed by a TD-DFT calculation.

-

Solvent Effects: The properties of coumarins can be highly dependent on their environment.[10][12] To account for this, solvation effects are often included in the calculations using a continuum model like the Polarizable Continuum Model (PCM).[12]

-

Software: These calculations are most commonly carried out using software packages such as Gaussian, ORCA, or GAMESS.[8][12][13]

The general workflow for these computational protocols is visualized below.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

- 10. Red Emitting Coumarins: Insights of Photophysical Properties with DFT Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Coumarin derivatives for dye sensitized solar cells: a TD-DFT study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to PF-04447943 (CAS 443292-41-9): A Potent and Selective PDE9A Inhibitor

This technical guide provides a comprehensive overview of the chemical, biological, and pharmacological properties of PF-04447943, a potent and selective inhibitor of phosphodiesterase 9A (PDE9A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the cyclic guanosine monophosphate (cGMP) signaling pathway.

Core Compound Properties

PF-04447943, with the CAS number 443292-41-9, is a pyrazolo[3,4-d]pyrimidin-4-one derivative. It has been investigated for its potential in treating cognitive disorders, sickle cell disease, and other conditions where enhancement of cGMP signaling is considered beneficial.

Table 1: Physicochemical Properties of PF-04447943

| Property | Value | Source |

| IUPAC Name | 6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | [1][2] |

| CAS Number | 443292-41-9 (Note: Some sources may list 1082744-20-4 as a related CAS number) | N/A |

| Molecular Formula | C₂₀H₂₅N₇O₂ | [3] |

| Molecular Weight | 395.46 g/mol | [3] |

| Appearance | Off-white solid | [3] |

| Solubility | DMSO: 50 mg/mL | [3] |

| Storage | -20°C, protect from light | [3] |

Mechanism of Action and Biological Activity

PF-04447943 is a potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).[1][4] By inhibiting PDE9A, PF-04447943 increases intracellular levels of cGMP, thereby enhancing cGMP-mediated signaling pathways.[1] This mechanism is particularly relevant in the central nervous system, where PDE9A is expressed and plays a role in synaptic plasticity and cognitive function.[4][5]

In Vitro Activity

Table 2: In Vitro Inhibitory Activity of PF-04447943

| Target | Species | Kᵢ (nM) | IC₅₀ (nM) | Source |

| PDE9A | Human | 2.8 | - | [1] |

| Rhesus | 4.5 | - | [1] | |

| Rat | 18 | - | [1] | |

| PDE9A2 | Rhesus (in cells) | - | 375 | [3] |

Table 3: Selectivity Profile of PF-04447943 (Kᵢ, µM)

| Target | Kᵢ (µM) | Source |

| PDE1 | 8.6 | [3] |

| PDE2A3 | 99 | [3] |

| PDE3A | 50 | [3] |

| PDE4A | 29 | [3] |

| PDE5A | 14.9 | [3] |

| PDE6C | 5.3 | [3] |

| PDE7A2 | 75 | [3] |

| PDE8A | 50 | [3] |

| PDE10 | 51.2 | [3] |

| PDE11 | 80 | [3] |

In Vivo Activity and Pharmacokinetics

Systemic administration of PF-04447943 has been shown to increase cGMP levels in the cerebrospinal fluid of rats, indicating its ability to cross the blood-brain barrier and engage its target in the central nervous system.[1]

Table 4: Pharmacokinetic Parameters of PF-04447943 in Rats

| Parameter | Value | Source |

| t₁/₂ | 4.9 h | [3] |

| Tₘₐₓ | 0.3 h | [3] |

Signaling Pathway

PF-04447943 modulates the cGMP signaling pathway. In the brain, this pathway is crucial for synaptic plasticity. While nitric oxide (NO) can stimulate soluble guanylyl cyclase (sGC) to produce cGMP, natriuretic peptides (NPs) can activate particulate guanylyl cyclase (pGC). PDE9A is a key enzyme that hydrolyzes cGMP from both pathways, thus regulating downstream signaling.

Figure 1: Simplified signaling pathway of PF-04447943 action.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Neurite Outgrowth Assay in Cultured Hippocampal Neurons

This assay assesses the effect of PF-04447943 on the growth of neuronal processes.

-

Cell Culture: Primary hippocampal neurons are isolated from embryonic day 18 rat fetuses and plated on poly-D-lysine coated plates.

-

Treatment: After 24 hours in culture, neurons are treated with varying concentrations of PF-04447943 (e.g., 30-1000 nM) or vehicle control.[1]

-

Incubation: Cells are incubated for an additional 48-72 hours to allow for neurite extension.

-

Immunostaining: Neurons are fixed and stained for neuronal markers such as β-III tubulin to visualize neurites and synapsin 1 to identify synapses.[1]

-

Imaging and Analysis: Images are captured using high-content imaging systems. Neurite length, branching, and number of synapses are quantified using automated image analysis software.

Figure 2: Experimental workflow for the neurite outgrowth assay.

Hippocampal Slice Long-Term Potentiation (LTP)

This electrophysiological assay measures synaptic plasticity in response to PF-04447943.

-

Slice Preparation: Acute hippocampal slices (300-400 µm) are prepared from adult rats or mice in ice-cold artificial cerebrospinal fluid (aCSF).

-

Recording: Slices are transferred to a recording chamber and perfused with oxygenated aCSF. Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region in response to stimulation of the Schaffer collateral pathway.

-

Baseline Measurement: A stable baseline of fEPSPs is recorded for at least 20-30 minutes.

-

Drug Application: PF-04447943 (e.g., 100 nM) or vehicle is perfused into the recording chamber.[1]

-

LTP Induction: LTP is induced using a high-frequency stimulation protocol, such as a weak tetanic stimulus.[1]

-

Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the potentiation of the synaptic response.

Rodent Behavioral Models

PF-04447943 has been evaluated in several rodent models of cognitive function.[1]

4.3.1. Mouse Y-Maze Spatial Recognition Memory

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: Mice are placed in the center of the maze and allowed to freely explore for a set period (e.g., 8 minutes). The sequence of arm entries is recorded.

-

Data Analysis: Spontaneous alternation is calculated as the percentage of triads containing entries into all three arms. Increased alternation is indicative of improved spatial working memory.

4.3.2. Mouse Social Recognition Memory

-

Procedure: An experimental mouse is exposed to a juvenile "intruder" mouse for a short period. After a retention interval, the experimental mouse is re-exposed to the same intruder or a novel intruder.

-

Data Analysis: The time spent investigating the intruder during each exposure is measured. A reduction in investigation time upon re-exposure to the familiar intruder indicates social recognition memory.

4.3.3. Rat Novel Object Recognition with Scopolamine-Induced Deficit

-

Habituation: Rats are habituated to an open-field arena.

-

Training (Sample Phase): Rats are placed in the arena with two identical objects and the time spent exploring each object is recorded.

-

Treatment: Rats are administered the amnestic agent scopolamine, followed by PF-04447943 or vehicle.[1]

-

Testing (Choice Phase): After a retention interval, rats are returned to the arena where one of the familiar objects has been replaced with a novel object.

-

Data Analysis: The time spent exploring the novel versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.

Figure 3: General workflows for rodent behavioral models.

Synthesis

The synthesis of PF-04447943 has been achieved through parallel synthetic chemistry and structure-based drug design. However, detailed, publicly available, step-by-step synthesis protocols are limited, likely due to the proprietary nature of the compound's development.

Conclusion

PF-04447943 is a potent and selective PDE9A inhibitor with demonstrated activity in preclinical models of synaptic plasticity and cognition. Its ability to elevate cGMP levels in the brain provides a strong rationale for its investigation in neurological and psychiatric disorders characterized by cognitive deficits. The data summarized in this technical guide provide a solid foundation for further research and development of PF-04447943 and other PDE9A inhibitors as potential therapeutic agents.

References

- 1. jacc.org [jacc.org]

- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Y-Maze for Assessment of Spatial Working and Reference Memory in Mice. | Semantic Scholar [semanticscholar.org]

- 4. Phosphodiesterase 9A in Brain Regulates cGMP Signaling Independent of Nitric-Oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(2-oxo-2H-chromen-3-yl)benzoic acid

Abstract